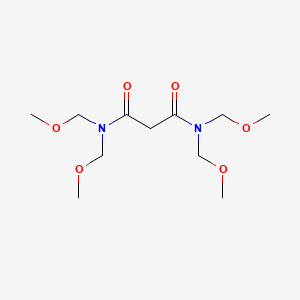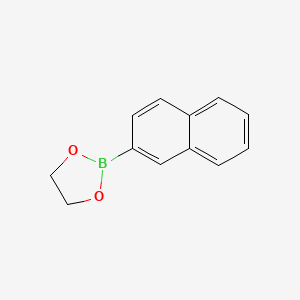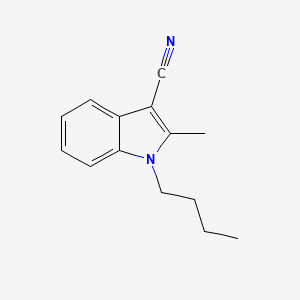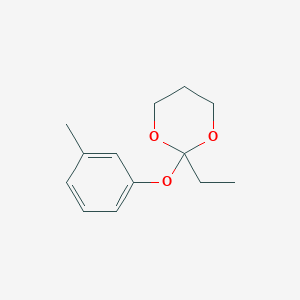
4-Aminobenzenesulfonamide;4-aminobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobenzenesulfonamide and 4-aminobenzoic acid are two distinct compounds with significant roles in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
-
4-Aminobenzenesulfonamide
-
4-Aminobenzoic acid
Industrial Production Methods
4-Aminobenzenesulfonamide: Industrial production typically involves large-scale synthesis using the same reaction pathways as described above, with optimization for yield and purity.
4-Aminobenzoic acid: Industrial production often employs catalytic hydrogenation and oxidation processes to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
4-Aminobenzenesulfonamide
Oxidation: Can undergo oxidation to form sulfonic acids.
Reduction: Can be reduced to form corresponding amines.
Substitution: Undergoes nucleophilic substitution reactions due to the presence of the sulfonamide group.
-
4-Aminobenzoic acid
Oxidation: Can be oxidized to form quinones.
Substitution: Undergoes electrophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
4-Aminobenzenesulfonamide: Common reagents include chlorosulfonic acid, ammonia, and reducing agents like sodium borohydride.
4-Aminobenzoic acid: Common reagents include nitric acid, hydrogen gas, and oxidizing agents like potassium permanganate.
Major Products Formed
4-Aminobenzenesulfonamide: Major products include sulfonic acids and substituted sulfonamides.
4-Aminobenzoic acid: Major products include quinones and substituted benzoic acids.
Scientific Research Applications
Chemistry
4-Aminobenzenesulfonamide: Used as a building block in the synthesis of various sulfonamide drugs.
4-Aminobenzoic acid: Used as a precursor in the synthesis of folic acid and other pharmaceuticals.
Biology
4-Aminobenzenesulfonamide: Studied for its antibacterial properties and mechanism of action.
4-Aminobenzoic acid: Investigated for its role in the biosynthesis of folic acid and its effects on cellular metabolism.
Medicine
4-Aminobenzenesulfonamide: Used to treat bacterial infections, particularly in the form of sulfonamide drugs.
4-Aminobenzoic acid: Used in sunscreen formulations for its UV-absorbing properties.
Industry
4-Aminobenzenesulfonamide: Utilized in the production of dyes and other industrial chemicals.
4-Aminobenzoic acid: Employed in the manufacture of polymers and resins.
Mechanism of Action
-
4-Aminobenzenesulfonamide
Mechanism: Acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria.
Molecular Targets: Dihydropteroate synthetase.
-
4-Aminobenzoic acid
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonamide: Similar compounds include sulfamethoxazole, sulfadiazine, and sulfasalazine.
4-Aminobenzoic acid: Similar compounds include benzoic acid, salicylic acid, and anthranilic acid.
Uniqueness
4-Aminobenzenesulfonamide: Unique due to its specific inhibition of dihydropteroate synthetase, making it effective as an antibacterial agent.
4-Aminobenzoic acid: Unique for its role as a precursor in folic acid synthesis and its UV-absorbing properties.
Properties
CAS No. |
927651-23-8 |
|---|---|
Molecular Formula |
C13H15N3O4S |
Molecular Weight |
309.34 g/mol |
IUPAC Name |
4-aminobenzenesulfonamide;4-aminobenzoic acid |
InChI |
InChI=1S/C7H7NO2.C6H8N2O2S/c8-6-3-1-5(2-4-6)7(9)10;7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,8H2,(H,9,10);1-4H,7H2,(H2,8,9,10) |
InChI Key |
RAGBSFDUGNRKJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N.C1=CC(=CC=C1N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B14180659.png)






![2-(Iodomethyl)-1,5-dimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B14180714.png)
![2-[(3-Sulfopropyl)amino]heptanoic acid](/img/structure/B14180720.png)

methanone](/img/structure/B14180722.png)

